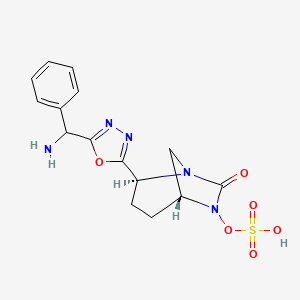

Antibacterial agent 53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H17N5O6S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

[(2S,5R)-2-[5-[amino(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H17N5O6S/c16-12(9-4-2-1-3-5-9)14-18-17-13(25-14)11-7-6-10-8-19(11)15(21)20(10)26-27(22,23)24/h1-5,10-12H,6-8,16H2,(H,22,23,24)/t10-,11+,12?/m1/s1 |

InChI Key |

QTAOOAFBOWNTSU-UBNQGINQSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Aureocin A53: A Technical Guide to a Potent Antimicrobial Peptide

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial agent Aureocin A53, a promising candidate in the fight against multidrug-resistant bacteria. The document, intended for researchers, scientists, and drug development professionals, collates critical data on its chemical structure, physicochemical properties, and mechanism of action.

Core Chemical Identity and Structure

Aureocin A53 is a cationic antimicrobial peptide produced by Staphylococcus aureus.[1][2][3][4] It is classified as a class IId bacteriocin, which are small, heat-stable, non-lanthionine containing peptides.[5] A key distinguishing feature of Aureocin A53 is that it is synthesized without an N-terminal leader sequence and possesses a formylated N-terminus (N-formylmethionine).[1][6][7][8]

The peptide consists of 51 amino acid residues and has a molecular mass of approximately 6012.5 Da.[1][8] Its structure is characterized by a high content of cationic (ten lysine) and hydrophobic (five tryptophan) residues, contributing to its amphipathic nature.[1][8] Spectroscopic studies have revealed that Aureocin A53 adopts a defined, compact, and globular three-dimensional structure in aqueous solution, comprising four α-helices.[5][9] This stable conformation is believed to be crucial for its potent antimicrobial activity.[9][10]

Amino Acid Sequence: The primary structure of Aureocin A53 has been determined, providing a foundation for synthetic production and structure-activity relationship studies.[10][11][12][13]

Physicochemical and Antibacterial Properties

Aureocin A53 exhibits a range of properties that make it a compelling subject for antimicrobial research. Its cationic and amphipathic character is central to its interaction with bacterial membranes.

| Property | Value/Description | Reference(s) |

| Molecular Weight | 6012.5 Da | [1][8] |

| Number of Residues | 51 | [1][6][9][12] |

| N-terminus | N-formylmethionine | [1][6][8] |

| Net Charge | Highly cationic (+8) | [5][6] |

| Key Residues | Rich in lysine (cationic) and tryptophan (hydrophobic) | [1][7][8] |

| Secondary Structure | Comprises four α-helices, forming a compact, globular fold | [5][9] |

| Solubility | Structured in aqueous solution | [1] |

| Spectrum of Activity | Broad-spectrum against Gram-positive bacteria, including multidrug-resistant strains. | [2][7][14] |

| Mode of Action | Bactericidal and lytic | [2][3][15] |

| Mechanism | Induces generalized membrane permeabilization and dissipates membrane potential. | [6][15] |

In Vitro Antibacterial Efficacy

Aureocin A53 has demonstrated potent bactericidal activity against a wide array of Gram-positive pathogens, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Listeria innocua | ~1 | [6] |

| Methicillin-sensitive S. aureus | ~1 | [6] |

| Methicillin-resistant S. aureus | ~1 | [6] |

| Vancomycin-resistant E. faecium | 0.29 | [6] |

| Micrococcus luteus | 0.00087 | [6] |

Mechanism of Action: A Pathway of Membrane Disruption

The primary bactericidal mechanism of Aureocin A53 involves the disruption of the bacterial cytoplasmic membrane. Unlike pore-forming peptides that create discrete channels, Aureocin A53 induces a more generalized membrane permeabilization.[6][15] This process leads to a rapid dissipation of the membrane potential, which is essential for cellular energy production and other vital functions.[6][15] The perturbation of the membrane integrity results in the leakage of intracellular components, such as ions (e.g., K+) and metabolites, and a halt in the biosynthesis of macromolecules like DNA, proteins, and polysaccharides, ultimately leading to cell death and lysis.[6][15]

Figure 1. Signaling pathway of Aureocin A53's antibacterial action.

Experimental Protocols

Carboxyfluorescein (CF) Leakage Assay from Liposomes

This assay is a key method to experimentally verify the membrane-disrupting activity of Aureocin A53.[6] It measures the release of a fluorescent dye from artificial lipid vesicles (liposomes) upon exposure to the peptide.

Materials:

-

Phospholipids (e.g., POPC for neutral, POPG for acidic liposomes)

-

Carboxyfluorescein (CF) at a self-quenching concentration (e.g., 50 mM)

-

Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Methodology:

-

Liposome Preparation:

-

Dissolve phospholipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the hydration buffer containing 50 mM CF by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

-

-

Purification:

-

Separate the CF-loaded LUVs from the unencapsulated CF by passing the suspension through a size-exclusion chromatography column equilibrated with the hydration buffer.

-

-

Leakage Assay:

-

Dilute the purified LUV suspension in the hydration buffer to a final lipid concentration in a fluorometer cuvette.

-

Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Add the desired concentration of Aureocin A53 to the cuvette and continuously monitor the increase in fluorescence (F) over time as CF is released and its self-quenching is relieved.

-

After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all encapsulated CF, recording the maximum fluorescence (F₁₀₀).

-

-

Data Analysis:

-

Calculate the percentage of CF leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

-

Figure 2. Experimental workflow for the carboxyfluorescein leakage assay.

Other Potential "Antibacterial Agents 53"

It is important to note that the designation "Antibacterial agent 53" is not universally standardized. While Aureocin A53 is a prominent candidate, other entities in scientific literature may be contextually referred to by a similar name. These include:

-

p53 Protein: The well-known tumor suppressor protein p53 has been shown to possess antibacterial functions as part of the innate immune response.

-

S53P4 Bioactive Glass: This is a type of bioactive glass with the designation S53P4 that exhibits antibacterial properties due to the release of ions that increase pH and osmotic pressure, creating an unfavorable environment for bacterial growth.

Conclusion

Aureocin A53 represents a potent, structurally defined antimicrobial peptide with a clear mechanism of action centered on bacterial membrane disruption. Its efficacy against drug-resistant pathogens underscores its potential as a lead compound for the development of new antibacterial therapies. This guide provides the foundational technical information required for researchers to further explore and harness the capabilities of this promising agent.

References

- 1. Biochemical characterisation and genetic analysis of aureocin A53, a new, atypical bacteriocin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the natural antimicrobial peptide aureocin A53 on cells of Staphylococcus aureus and Streptococcus agalactiae involved in bovine mastitis in the excised teat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genes Involved in Immunity to and Secretion of Aureocin A53, an Atypical Class II Bacteriocin Produced by Staphylococcus aureus A53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genes involved in immunity to and secretion of aureocin A53, an atypical class II bacteriocin produced by Staphylococcus aureus A53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and synthesis of leaderless bacteriocins from the Actinomycetota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Lactococcus lactis Resistance to Aureocin A53- and Enterocin L50-Like Bacteriocins and Membrane-Targeting Peptide Antibiotics Relies on the YsaCB-KinG-LlrG Four-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of action of the antimicrobial peptide aureocin A53 from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Antibacterial Agent 53

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of a novel antibacterial candidate, designated "Antibacterial Agent 53." This agent is a synthetic fluoroquinolone derivative designed for enhanced activity against a spectrum of clinically relevant bacterial pathogens.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents.[1][2] Quinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis.[3] They achieve this by disrupting the function of two essential enzymes, DNA gyrase and topoisomerase IV.[4][5][][7][8][9] Modifications to the basic quinolone structure have led to the development of fluoroquinolones, which exhibit enhanced antibacterial activity and improved pharmacokinetic properties.[9][10] "this compound" is a novel fluoroquinolone analog, synthesized with specific structural modifications intended to broaden its spectrum of activity and overcome existing resistance mechanisms.

Synthesis of this compound

The synthesis of this compound is a multi-step process, commencing from commercially available starting materials. The detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Intermediate 1 (Ethyl 2,4,5-trifluoro-3-methoxybenzoylacetate)

-

To a solution of 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of ethyl potassium malonate (1.5 eq) and triethylamine (2.0 eq) in THF at 0°C.

-

The reaction is stirred overnight at room temperature, then quenched with 1M HCl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

-

-

Step 2: Synthesis of Intermediate 2 (Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate)

-

Intermediate 1 (1.0 eq) is dissolved in a mixture of acetic anhydride and triethyl orthoformate.

-

The solution is heated to 120°C for 3 hours.

-

After cooling, the solvent is evaporated.

-

The residue is dissolved in ethanol, and cyclopropylamine (1.1 eq) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

Potassium carbonate (2.0 eq) is added, and the reaction is refluxed for 6 hours.

-

The solvent is removed, and the residue is partitioned between water and DCM.

-

The organic layer is dried and concentrated. The crude product is purified by recrystallization.

-

-

Step 3: Synthesis of this compound (7-(4-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

-

Intermediate 2 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO).

-

tert-butyl piperidin-4-ylcarbamate (1.2 eq) and potassium carbonate (2.0 eq) are added.

-

The mixture is heated to 130°C for 4 hours.

-

After cooling, the reaction is poured into ice water, and the precipitate is collected by filtration.

-

The intermediate is then treated with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours to remove the Boc protecting group.

-

The solvent is evaporated, and the residue is triturated with diethyl ether to yield the TFA salt of the product.

-

The free base is obtained by dissolving the salt in water and adjusting the pH to 8-9 with sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Physicochemical Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

| Technique | Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H), 7.80 (d, J=13.2 Hz, 1H), 4.05 (s, 3H), 3.60-3.55 (m, 1H), 3.45-3.35 (m, 2H), 3.05-2.95 (m, 2H), 2.80-2.70 (m, 1H), 1.90-1.80 (m, 2H), 1.50-1.40 (m, 2H), 1.20-1.10 (m, 2H), 1.05-0.95 (m, 2H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 176.5, 166.8, 154.2, 148.9, 145.6, 138.1, 125.4, 110.2, 107.8, 61.5, 50.1, 46.8, 35.4, 31.2, 8.1. |

| Mass Spectrometry (ESI+) | m/z calculated for C₂₀H₂₃FN₄O₄ [M+H]⁺: 419.17, found: 419.18. |

| Purity (HPLC) | >98% (at 254 nm) |

Table 1: Physicochemical data for this compound.

In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 53 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains and Culture Conditions: Reference strains of Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa were used. Bacteria were cultured in Mueller-Hinton Broth (MHB).

-

Preparation of Inoculum: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

MIC Determination: The broth microdilution method was employed in 96-well microtiter plates.[11]

-

This compound was serially diluted in MHB to obtain a range of concentrations.

-

The standardized bacterial inoculum was added to each well.

-

Plates were incubated at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 1 |

| Escherichia coli (ATCC 25922) | 0.06 | 0.03 |

| Pseudomonas aeruginosa (ATCC 27853) | 1 | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 0.5 | 8 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound.

Mechanism of Action

Fluoroquinolones exert their antibacterial effect by forming a ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), which leads to the stabilization of DNA strand breaks and the blockage of the replication fork.[4][5] This ultimately results in bacterial cell death.[] The enhanced activity of Agent 53, particularly against Gram-positive bacteria and resistant strains, is hypothesized to be due to a more potent and balanced inhibition of both enzymes.

Proposed Mechanism of Action of this compound

References

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic "Antibacterial Agent 53": A Tale of Two Mechanisms

The term "Antibacterial agent 53" presents a fascinating case of scientific ambiguity, with research pointing to two distinct and unrelated entities: Aureocin A53 , a potent bacteriocin with a direct and destructive mode of action, and the multifaceted tumor suppressor protein p53 , which orchestrates a complex, indirect antibacterial defense. This technical guide provides an in-depth exploration of the core mechanisms of action for both, tailored for researchers, scientists, and drug development professionals.

Part 1: Aureocin A53 - A Membrane-Disrupting Bacteriocin

Aureocin A53 is a cationic antimicrobial peptide produced by Staphylococcus aureus. Its primary mechanism of action is the permeabilization and disruption of the bacterial cell membrane, leading to rapid cell death. This direct action makes it an intriguing candidate for combating antibiotic-resistant bacteria.

Core Mechanism of Action

Aureocin A53's bactericidal activity is a multi-step process initiated by its interaction with the bacterial cell membrane. The peptide preferentially targets and disrupts acidic phospholipids within the membrane, leading to a cascade of catastrophic events for the bacterium.[1][2]

-

Membrane Binding and Insertion: As a cationic peptide, Aureocin A53 is electrostatically attracted to the negatively charged components of the bacterial cell membrane. Upon binding, it inserts into the lipid bilayer.

-

Generalized Membrane Disruption: Unlike pore-forming toxins that create discrete channels, Aureocin A53 is believed to act through a "carpet" or "detergent-like" model. It accumulates on the membrane surface, disrupting the lipid packing and causing a loss of membrane integrity.[1] This leads to the formation of transient and non-specific pores.

-

Dissipation of Membrane Potential: The disruption of the membrane leads to a rapid dissipation of the proton motive force, a critical component of bacterial energy metabolism.[1][3]

-

Efflux of Intracellular Components: The compromised membrane allows for the leakage of essential ions (such as Rb+) and small molecules (like preaccumulated glutamate) from the cytoplasm.[1][2]

-

Cessation of Macromolecular Synthesis: The loss of membrane potential and essential intracellular components leads to a swift and simultaneous halt in the synthesis of DNA, RNA, proteins, and polysaccharides.[1]

-

Cell Lysis and Death: The culmination of these events is the lytic death of the bacterial cell, with studies showing that over 90% of exposed cells are killed within minutes.[1][2]

Quantitative Data

The potency of Aureocin A53 has been quantified against a range of bacterial strains, primarily through the determination of its Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (µg/mL) | MIC (nM) | Reference |

| Micrococcus luteus | 0.00087 | 0.15 | [1][4] |

| Enterococcus faecium (vancomycin-resistant) | 0.29 | - | [1] |

| Listeria innocua | ~1 | - | [1] |

| Staphylococcus aureus (methicillin-sensitive) | ~1 | - | [1] |

| Staphylococcus aureus (methicillin-resistant) | ~1 | - | [1] |

| Staphylococcus simulans | - | 100 | [4] |

| Staphylococcus aureus A53 (producer strain) | - | 200 | [4] |

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [1]

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 105 Colony Forming Units (CFU)/mL.

-

Preparation of Aureocin A53 Dilutions: A series of twofold dilutions of purified Aureocin A53 are prepared in the same broth within a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the Aureocin A53 dilutions. The plate is then incubated at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Aureocin A53 that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay (Carboxyfluorescein Leakage from Liposomes) [1][2]

-

Liposome Preparation: Large unilamellar vesicles (liposomes) are prepared from phospholipids (e.g., phosphatidylcholine and phosphatidylglycerol to create acidic liposomes) and loaded with a fluorescent dye, such as carboxyfluorescein (CF), at a concentration that causes self-quenching.

-

Removal of External Dye: Untrapped CF is removed from the liposome suspension by gel filtration chromatography.

-

Leakage Assay: The CF-loaded liposomes are incubated with varying concentrations of Aureocin A53.

-

Fluorescence Measurement: The release of CF from the liposomes is monitored by measuring the increase in fluorescence intensity over time. Dequenching of the dye upon release into the larger external volume results in a measurable signal. The percentage of CF leakage is calculated relative to the fluorescence of a control sample lysed with a detergent (e.g., Triton X-100).

Visualizations

Caption: Mechanism of action of Aureocin A53.

Part 2: The p53 Protein - An Indirect Guardian Against Bacterial Invasion

The tumor suppressor protein p53 is renowned for its role in preventing cancer by controlling cell cycle, DNA repair, and apoptosis.[5][6] However, emerging evidence reveals that p53 also functions as a crucial, albeit indirect, antibacterial agent by orchestrating a complex host defense response.[7][8]

Core Mechanism of Action

Unlike the direct action of Aureocin A53, p53's antibacterial effects are mediated through its function as a transcription factor. In response to cellular stress, including that induced by bacterial infection, p53 activates the expression of a suite of genes involved in innate immunity.[6][7]

-

p53 Activation: Bacterial pathogens can induce cellular stress, leading to the stabilization and activation of the p53 protein.[9]

-

Transcriptional Regulation of Immune Genes: Activated p53 binds to the promoter regions of target genes, upregulating their expression. These genes encode proteins with diverse antimicrobial functions.[7][10]

-

Induction of Antimicrobial Peptides: p53 can stimulate the production of antimicrobial peptides, such as β-defensins, which have direct bactericidal activity.[11]

-

Enhancement of Inflammatory Responses: p53 can upregulate the expression of genes involved in pro-inflammatory signaling pathways, leading to the production of cytokines and chemokines that recruit immune cells to the site of infection.[11]

-

Modulation of Immune Cell Function: p53 has been shown to influence the activity of phagocytes, such as neutrophils and macrophages, enhancing their ability to kill bacteria.[12]

A notable example of a p53-mediated antibacterial pathway involves the upregulation of the TNFRSF14 gene.[11] This leads to a signaling cascade that results in the production of β-defensin 3 and other pro-inflammatory molecules.[11]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay to Identify p53 Target Genes

-

Cell Treatment and Cross-linking: Cells are infected with bacteria or treated with a bacterial component to induce p53 activation. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis of DNA: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify p53 binding sites across the genome.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: RNA is extracted from cells that have been infected with bacteria.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for p53 target genes (e.g., TNFRSF14, β-defensin 3). The relative expression of these genes is normalized to a housekeeping gene.

Visualizations

Caption: p53-mediated antibacterial signaling pathway.

Conclusion

The investigation into "this compound" reveals two distinct and important areas of antimicrobial research. Aureocin A53 represents a classic example of a direct-acting antimicrobial peptide with a clear, destructive mechanism against bacteria. In contrast, the p53 protein showcases the intricate and indirect ways in which a host organism can leverage its cellular machinery to defend against infection. Understanding both of these "agents 53" provides valuable insights for the development of novel therapeutic strategies in an era of growing antibiotic resistance.

References

- 1. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of the antimicrobial peptide aureocin A53 from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Activity of the p53 Tumor Suppressor Protein-How Strong Is the Evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. farmabrasilis.org [farmabrasilis.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

Unraveling "Antibacterial Agent 53": A Computationally Identified Candidate Against Resistant Pseudomonas aeruginosa

For Immediate Release

A Deep Dive into a Theoretical Antibacterial Candidate

"Antibacterial agent 53" has emerged from a computational screening study as a potential inhibitor of a resistant strain of Pseudomonas aeruginosa. It is crucial to note that, as of the date of this publication, "this compound" is a compound identified through in silico modeling, and there is no publicly available experimental data on its spectrum of activity, including Minimum Inhibitory Concentration (MIC) values against a range of bacterial species. The information presented herein is based on a theoretical study aimed at discovering novel therapeutics for the resistant F533L mutant of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa.

Context of Discovery: Targeting Antibiotic Resistance

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its high levels of antibiotic resistance. Mutations in essential proteins, such as PBP3, can reduce the efficacy of existing antibiotics like β-lactams. The F533L mutation, in particular, is known to decrease the binding affinity of several β-lactam antibiotics. The computational study that identified "this compound" sought to find compounds that could effectively bind to and inhibit this resistant PBP3 variant.

Quantitative Data: In Silico Binding Affinity

The primary quantitative data available for "this compound" is its binding energy to the F533L mutant of PBP3, as predicted by molecular docking simulations. This value indicates the theoretical strength of the interaction between the compound and its target protein. A lower binding energy suggests a more stable and potentially more effective interaction.

The table below summarizes the binding energies of "this compound" and other top-performing compounds from the same computational screening.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| This compound | P. aeruginosa PBP3 (F533L Mutant) | -9.4 |

| Antibacterial agent 82 | P. aeruginosa PBP3 (F533L Mutant) | -9.6 |

| Macozinone | P. aeruginosa PBP3 (F533L Mutant) | Not specified in available abstracts |

| Antibacterial agent 123 | P. aeruginosa PBP3 (F533L Mutant) | Not specified in available abstracts |

| Antibacterial agent 71 | P. aeruginosa PBP3 (F533L Mutant) | Not specified in available abstracts |

| Sparfloxacin | P. aeruginosa PBP3 (F533L Mutant) | -9.1 |

Predicted Molecular Interactions

According to the in silico analysis, "this compound" is predicted to form a stable complex with the F533L mutant of PBP3 through a series of molecular interactions. The study reports the formation of four hydrogen bonds with residues K484, S294, and S485 (two bonds), and eight hydrophobic interactions with G486, R489, N351, Y409, the mutated 533L, T487, V333, and S349[1][2]. These interactions are believed to be the basis for its potential inhibitory activity.

Experimental Protocol: A Computational Workflow

The identification of "this compound" was the result of a multi-step computational workflow. This in silico experimental protocol is detailed below.

Library Screening

A large library of antibacterial compounds was sourced from the PubChem database.

Machine Learning-Based Filtering

A machine learning model, developed using the decision stump algorithm, was employed to predict the activity of the compounds against the target. This initial screening narrowed down the library to a smaller set of potential candidates.

Drug-Likeness Evaluation

The filtered compounds were then assessed for their drug-like properties, further refining the selection to those with a higher probability of being viable drug candidates.

Molecular Docking

The remaining compounds were subjected to molecular docking simulations against the three-dimensional structure of the F533L mutant of PBP3. This step calculated the binding affinity and predicted the binding pose of each compound in the active site of the protein.

Analysis of Molecular Interactions

The top-ranked compounds, including "this compound," were analyzed to determine the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for their predicted binding affinity.

Molecular Dynamics Simulation

To assess the stability of the predicted binding, the top compounds were subjected to molecular dynamics simulations, which model the movement of the compound and protein over time.

The following diagram illustrates this computational workflow.

Signaling Pathways

As "this compound" is a theoretical compound with no experimental validation, there is no information available regarding its effect on any cellular signaling pathways.

Conclusion and Future Directions

"this compound" represents a promising starting point for the development of novel antibiotics against resistant Pseudomonas aeruginosa, based on computational predictions. However, it is imperative to underscore that all available data is theoretical. The next critical steps would involve the chemical synthesis of "this compound" followed by comprehensive in vitro and in vivo experimental validation. This would include determining its actual spectrum of antibacterial activity (MIC testing), assessing its cytotoxicity, and evaluating its efficacy in preclinical models of infection. Without such experimental data, "this compound" remains a hypothetical, albeit intriguing, antibacterial candidate.

References

Aureocin A53: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Executive Summary

Aureocin A53 is a bacteriocin produced by Staphylococcus aureus that has demonstrated significant antibacterial activity against a wide spectrum of Gram-positive bacteria. This technical guide provides an in-depth overview of Aureocin A53, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its antimicrobial properties. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Core Mechanism of Action

Aureocin A53 exerts its bactericidal effects through a mechanism of generalized membrane disruption. Unlike antimicrobial agents that form discrete pores, Aureocin A53 interacts with the bacterial cell membrane, leading to widespread permeabilization.[1][2] This rapid dissipation of the membrane potential results in the cessation of essential biosynthetic processes, including DNA, polysaccharide, and protein synthesis.[1][2] The disruption of the membrane also leads to the leakage of intracellular components, ultimately causing cell death and lysis.[1][2]

Quantitative Data: In Vitro Efficacy

The potency of Aureocin A53 has been quantified against a variety of Gram-positive bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The results, summarized in the table below, highlight the broad-spectrum activity of this agent, including its effectiveness against antibiotic-resistant strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-sensitive) | ~1.0 | [1] |

| Staphylococcus aureus (Methicillin-resistant) | ~1.0 | [1] |

| Staphylococcus epidermidis | ~1.0 | [1] |

| Staphylococcus simulans 22 | ~1.0 | [1] |

| Listeria innocua | ~1.0 | [1] |

| Enterococcus faecium (Vancomycin-resistant) | 0.29 | [1][3] |

| Micrococcus luteus | 0.00087 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of Aureocin A53's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Materials:

-

Purified Aureocin A53

-

Mueller-Hinton Broth (MHB), half-concentrated

-

Sterile 96-well microtiter plates

-

Bacterial strains in the exponential growth phase

-

Spectrophotometer

Procedure:

-

Preparation of Aureocin A53 Dilutions:

-

Prepare a stock solution of purified Aureocin A53.

-

Perform serial twofold dilutions of the stock solution in half-concentrated MHB in the wells of a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the test bacteria to the exponential growth phase.

-

Adjust the bacterial suspension to a final inoculum of 105 Colony Forming Units (CFU)/mL in a total volume of 0.2 mL per well.

-

-

Incubation:

-

Incubate the microtiter plates for 16 hours at 37°C.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of Aureocin A53 that results in the complete inhibition of visible bacterial growth.

-

Bacterial Killing Assay

This assay measures the bactericidal effect of an antimicrobial agent over time.[1]

Materials:

-

Bacterial strain (e.g., Staphylococcus simulans 22) in exponential growth phase

-

Aureocin A53 at desired concentrations (e.g., 1x and 10x MIC)

-

Appropriate growth medium

-

Sterile saline solution

-

Agar plates

Procedure:

-

Exposure to Aureocin A53:

-

Prepare a suspension of exponentially growing bacterial cells (e.g., 5 x 107 CFU/mL).

-

Add Aureocin A53 at concentrations of 1x and 10x the predetermined MIC.

-

-

Time-Course Sampling:

-

At specified time intervals (e.g., 5, 60 minutes, and 6 hours), withdraw aliquots from the test suspensions.

-

-

Viable Cell Counting:

-

Prepare serial dilutions of the collected aliquots in sterile saline solution.

-

Plate the dilutions onto agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies to determine the number of surviving cells (CFU/mL) at each time point.

-

-

Data Analysis:

-

Calculate the percentage of surviving cells relative to the initial inoculum at each time point to determine the killing kinetics.

-

Membrane Permeabilization Assay (Carboxyfluorescein Leakage)

This assay assesses the ability of an agent to disrupt the integrity of lipid membranes by measuring the release of a fluorescent dye from liposomes.[1]

Materials:

-

Purified Aureocin A53

-

Liposomes (e.g., acidic and neutral) containing encapsulated carboxyfluorescein (CF)

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Prepare liposomes with different phospholipid compositions (acidic and neutral) encapsulating a high concentration of CF.

-

-

Exposure to Aureocin A53:

-

Add varying concentrations of Aureocin A53 to the liposome suspensions.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence of the suspension over time. Leakage of CF from the liposomes results in its dequenching and an increase in fluorescence intensity.

-

-

Data Analysis:

-

The percentage of CF leakage is calculated relative to the fluorescence obtained after complete lysis of the liposomes with a detergent. This provides a measure of the membrane-disrupting activity of Aureocin A53.

-

Conclusion

Aureocin A53 represents a promising antibacterial agent with potent, broad-spectrum activity against Gram-positive bacteria, including clinically relevant drug-resistant strains. Its mechanism of action, centered on the generalized disruption of the bacterial cell membrane, makes it an attractive candidate for further investigation and development. The experimental protocols detailed herein provide a robust framework for the continued evaluation of Aureocin A53 and other novel antimicrobial compounds.

References

- 1. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of the antimicrobial peptide aureocin A53 from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and synthesis of leaderless bacteriocins from the Actinomycetota - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of a Novel Compound: Antibacterial Agent 53

DISCLAIMER: The following document is a hypothetical technical guide created to fulfill the user's request. "Antibacterial agent 53" is not a known compound, and the data, protocols, and pathways presented are illustrative examples for demonstration purposes.

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are therefore of paramount importance. This document outlines the preliminary in vitro screening of "this compound," a novel synthetic compound, to assess its potential as a future therapeutic. The primary objectives of this initial evaluation were to determine its spectrum of activity against a panel of clinically relevant bacteria, establish its potency, and conduct preliminary safety profiling.

In Vitro Antibacterial Activity

The antibacterial efficacy of "this compound" was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria, including resistant strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to characterize its bacteriostatic and bactericidal properties.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | Clinical Isolate ID | MIC (µg/mL) |

| Staphylococcus aureus | Positive | ATCC 29213 | 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | BAA-1717 | 4 |

| Streptococcus pneumoniae | Positive | ATCC 49619 | 1 |

| Enterococcus faecalis | Positive | ATCC 29212 | 8 |

| Vancomycin-resistant Enterococcus (VRE) | Positive | VRE-002 | 16 |

| Escherichia coli | Negative | ATCC 25922 | 32 |

| Klebsiella pneumoniae | Negative | ATCC 700603 | 64 |

| Pseudomonas aeruginosa | Negative | ATCC 27853 | >128 |

| Acinetobacter baumannii | Negative | BAA-1793 | >128 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Positive | 2 | 4 | 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 4 | 8 | 2 |

| Streptococcus pneumoniae | Positive | 1 | 2 | 2 |

| Enterococcus faecalis | Positive | 8 | 32 | 4 |

| Escherichia coli | Negative | 32 | >128 | >4 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains and Media: Bacterial isolates were cultured in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Inoculum: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Procedure: "this compound" was serially diluted in CAMHB in a 96-well microtiter plate. An equal volume of the prepared bacterial inoculum was added to each well.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay to assess the bactericidal effect of the compound.

-

Subculturing: Following the MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.

-

Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The MHA plates were incubated at 37°C for 24 hours.

-

MBC Determination: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum count.

Visualization of Experimental Workflow and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the preliminary screening of "this compound."

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway Inhibition

Based on preliminary structural analysis (data not shown), "this compound" is hypothesized to interfere with bacterial cell wall synthesis by inhibiting a key penicillin-binding protein (PBP). The following diagram illustrates this proposed mechanism of action.

Unveiling the Target: A Technical Guide to the Identification and Validation of Antibacterial Agent RM37

Introduction: The landscape of antibacterial research occasionally presents nomenclature overlaps that can cause confusion. The designation "antibacterial agent 53" or similar terms may refer to several distinct entities, including the membrane-disrupting peptide Aureocin A53, the bacteriophage lysin LysP53, and the synthetic peptide D-Q53 CecB. While these agents are significant in their own right, their primary mechanisms often involve generalized membrane permeabilization or enzymatic degradation of the cell wall, making a classical target identification and validation narrative less applicable.

This guide, therefore, focuses on RM37 , a novel small molecule identified through a scaffold repurposing approach. RM37 presents a compelling case study in modern target identification and validation, demonstrating a clear molecular target within the host cell that confers its antibacterial activity against intracellular pathogens. RM37 is a p53 modulator that inhibits the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1][2] This guide will provide an in-depth look at the data, protocols, and pathways that led to the identification and validation of RM37's target.

Data Summary

The following table summarizes the key quantitative data associated with the activity of RM37 and its related compounds.

| Compound | Cell Line | Assay | Result | Reference |

| RM37 | U343MG | Cytotoxicity | Reduced tumor cell growth | [1][2] |

| RM37 | HeLa | Chlamydia Infection | Concentration-dependent reduction | [1][2] |

| Nutlin-3a | U343MG | Cytotoxicity | Reference p53-MDM2 inhibitor | [1] |

| RM58 | U343MG | Cytotoxicity | Did not significantly alter cell viability | [1] |

Target Identification: A Virtual Screening Approach

The initial step in identifying RM37 as a potential antibacterial agent was a virtual screening of an in-house chemical library.[1][2] This computational approach aimed to identify molecules with the potential to disrupt the p53-MDM2 interaction, a critical pathway that some intracellular bacteria exploit to ensure their survival.

Experimental Protocol: Virtual Screening

-

Library Preparation: An in-house chemical library, previously synthesized for other targets, was computationally prepared for docking. This involved generating 3D conformers for each molecule and assigning appropriate chemical properties.

-

Target Preparation: The crystal structure of the MDM2 protein was obtained from a protein data bank. The binding site for p53 was defined as the target region for the virtual screen.

-

Molecular Docking: The chemical library was docked into the p53 binding pocket of MDM2 using computational docking software. The software calculated the binding affinity and predicted the binding pose of each compound.

-

Hit Selection: Compounds were ranked based on their predicted binding affinity and favorable interactions with key residues in the MDM2 binding pocket. RM37, a compound with a benzo[a]dihydrocarbazole structure, was identified as a promising hit.[1][2]

Below is a diagram illustrating the logical workflow of the target identification process.

Target Validation: Confirming the Mechanism of Action

Following its identification, RM37 underwent a series of experiments to validate its predicted target and mechanism of action. These studies confirmed that RM37 indeed functions by disrupting the p53-MDM2 complex, leading to the reactivation of the p53 pathway.

Experimental Protocols:

1. p53 Upregulation Assay:

-

Cell Culture: U343MG glioblastoma cells, which overexpress MDM2 and have wild-type p53, were cultured in appropriate media.[1]

-

Treatment: Cells were treated with RM37 at various concentrations. Nutlin-3a was used as a positive control.[1]

-

Analysis: After treatment, cell lysates were collected and analyzed by Western blotting using antibodies specific for p53 and a loading control. An increase in p53 protein levels indicated a disruption of MDM2-mediated degradation.

2. p53-MDM2 Dissociation Confirmation (NMR Studies):

-

Sample Preparation: The p53-MDM2 protein complex was prepared and purified.

-

NMR Spectroscopy: One-dimensional proton NMR spectra of the complex were acquired in the absence and presence of RM37.[1][2]

-

Analysis: Changes in the chemical shifts of specific amino acid residues, particularly the side chains of tryptophans in the p53-MDM2 binding interface, were monitored. A shift in these signals upon the addition of RM37 confirmed the dissociation of the complex.[2]

3. p53 Functional Reactivation Assay:

-

Cell Treatment: U343MG cells were treated with RM37 for 24 hours.[1]

-

RNA Extraction and qPCR: Total RNA was extracted from the cells, and quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of p53 target genes, such as MDM2, p21, and Bax.[1]

-

Analysis: An increase in the mRNA levels of these target genes confirmed that the stabilized p53 was transcriptionally active.

4. Antibacterial Activity Assay:

-

Cell Infection: HeLa cells were infected with the intracellular bacterium Chlamydia trachomatis.[1]

-

Treatment: Infected cells were treated with RM37 at various concentrations.

-

Analysis: The bacterial load was quantified using quantitative PCR to measure the number of bacterial copies per microliter. A reduction in bacterial load in a concentration-dependent manner demonstrated the antibacterial effect of RM37.[1]

The following diagram illustrates the validated signaling pathway of RM37's action.

Conclusion

The identification and validation of RM37's target underscore a sophisticated approach to antibacterial drug discovery. By targeting a host-pathogen interaction point—the bacterial hijacking of the p53-MDM2 pathway—RM37 presents a novel strategy for combating intracellular pathogens.[1] The systematic application of virtual screening, followed by rigorous experimental validation through cellular and biophysical assays, provides a robust framework for identifying and characterizing new antibacterial agents with unconventional mechanisms of action. This guide serves as a technical overview of this successful endeavor, offering valuable insights for researchers in the field of drug development.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] It is a critical parameter in the discovery and development of new antibacterial agents, providing a quantitative measure of a compound's potency.[1][2] This document outlines the standardized broth microdilution method for determining the MIC of the novel investigational compound, "Antibacterial Agent 53."

The broth microdilution method is a widely used technique for antimicrobial susceptibility testing due to its accuracy, efficiency, and scalability for testing multiple compounds and bacterial strains simultaneously.[3] This protocol provides detailed steps for preparing reagents, bacterial inocula, and performing the assay in a 96-well microtiter plate format.

Experimental Protocol: Broth Microdilution Method

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

2.1. Materials and Reagents

-

This compound (Stock solution of known concentration)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)[4]

2.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6] A common dilution is 1:150 followed by a 1:2 dilution during inoculation.[6]

2.3. Preparation of this compound Dilutions

-

Prepare a working stock of this compound in CAMHB at twice the highest desired final concentration.

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

2.4. Inoculation and Incubation

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in section 2.2) to wells 1 through 11. Do not add bacteria to well 12.

-

This brings the final volume in each well to 200 µL and halves the concentration of the antibacterial agent in each well, achieving the desired final test concentrations.

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1][3]

2.5. Data Interpretation

-

After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth (clear broth). The growth control (well 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][7] This is observed as the first clear well in the dilution series.

Data Presentation

The following table presents hypothetical MIC data for this compound against common quality control bacterial strains, compared with a standard antibiotic.

| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 4 | 1 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 8 | 2 | 1 |

| Escherichia coli ATCC 25922 | 16 | >64 | 0.06 |

| Pseudomonas aeruginosa ATCC 27853 | 32 | >64 | 0.25 |

Visual Protocols and Workflows

4.1. Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

4.2. Conceptual Diagram: Inhibition of Bacterial Cell Wall Synthesis

This diagram illustrates a hypothetical mechanism of action for an antibacterial agent that targets cell wall synthesis, a common pathway for antibiotics.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

Application Note: Determination of Minimum Bactericidal Concentration (MBC) for Antibacterial Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antibacterial compound is the determination of its bactericidal activity. While the Minimum Inhibitory Concentration (MIC) provides information on the lowest concentration of an agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[1][2][3] The MBC is a crucial parameter, as it defines the true killing potential of an antimicrobial agent.[4][5] This application note provides a detailed protocol for determining the MBC of the novel investigational drug, "Antibacterial agent 53," using the broth microdilution method followed by subculturing.

Principle of the MBC Test

The MBC test is performed after determining the MIC.[4][5] Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antibiotic-free agar medium.[6] After incubation, the number of surviving colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the antibacterial agent that kills a predefined percentage, typically ≥99.9%, of the initial bacterial inoculum.[1][2][5]

Experimental Protocols

Materials and Reagents

-

This compound

-

Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar

-

Sterile test tubes

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

-

Bunsen burner or sterile hood

Protocol for MBC Determination

Phase 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a two-fold serial dilution of the agent in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

-

Include a positive control (broth with inoculum, no agent) and a negative control (broth only).[4]

-

Incubate the plate at 35 ± 2°C for 18-24 hours.

-

-

MIC Determination:

Phase 2: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing:

-

From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, aspirate a 10 µL aliquot.[4]

-

Spot-plate the aliquot onto a sterile, antibiotic-free TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible in the growth control.

-

-

MBC Determination:

Data Presentation

The results of the MBC testing for this compound can be summarized in a table for clear comparison.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Escherichia coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |

| Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |

| Pseudomonas aeruginosa ATCC 27853 | 16 | 64 | 4 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | 8 | >128 | >16 | Tolerant |

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[1]

Visualizations

Experimental Workflow

Caption: Workflow for MBC Determination.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical Mechanism of Action.

References

- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. qlaboratories.com [qlaboratories.com]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microchemlab.com [microchemlab.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Time-Kill Curve Analysis of Antibacterial Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction

Time-kill curve analysis is a dynamic method used in microbiology to assess the pharmacodynamic effect of an antimicrobial agent against a specific bacterial strain over time.[1][2] This technique provides valuable insights into the rate and extent of bacterial killing, helping to classify an agent as bactericidal or bacteriostatic.[2][3] A bactericidal agent causes a rapid and significant reduction in viable bacteria, typically defined as a ≥3-log10 (99.9%) decrease in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2][4] In contrast, a bacteriostatic agent inhibits bacterial growth, resulting in a <3-log10 reduction in CFU/mL.[1][3] These analyses are crucial for the preclinical evaluation of new antimicrobial compounds, such as the hypothetical "Antibacterial Agent 53," to understand their potency and spectrum of activity.

This document provides detailed protocols for performing a time-kill curve analysis of this compound against representative Gram-positive and Gram-negative bacteria, along with guidelines for data interpretation and presentation.

Experimental Protocols

Materials and Reagents

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Growth Media:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable solid media

-

-

Reagents:

-

This compound (stock solution of known concentration)

-

Phosphate-buffered saline (PBS), sterile

-

0.9% Sodium chloride (saline), sterile

-

-

Equipment:

-

Spectrophotometer or nephelometer

-

Incubator (35-37°C), with shaking capabilities

-

Sterile culture tubes or flasks

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Spiral plater or manual plating supplies (spreaders, turntables)

-

Colony counter

-

Inoculum Preparation

-

From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the test vessels.[5]

Time-Kill Assay Procedure

The time-kill assay can be performed in culture tubes or 96-well plates. The following protocol is for a tube-based assay.

-

Preparation of Test Tubes:

-

Label sterile culture tubes for each time point (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) for each concentration of this compound and controls.

-

Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC). The MIC should be predetermined using standard broth microdilution methods.[1]

-

Include a growth control tube containing only the bacterial inoculum in CAMHB and no antibacterial agent.[2]

-

If the solvent for this compound is not water, include a vehicle control to ensure the solvent has no antibacterial activity.[2]

-

-

Inoculation:

-

Add the prepared bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to each tube containing the different concentrations of this compound and the control tubes.

-

-

Incubation:

-

Incubate all tubes at 37°C with constant agitation (200-250 rpm) for 24 hours.

-

-

Sampling and Viable Cell Counting:

-

At each designated time point (0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[1]

-

Perform ten-fold serial dilutions of the aliquot in sterile PBS or saline.

-

Plate 10-100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

-

Data Analysis and Interpretation

-

Calculate the CFU/mL for each time point and concentration using the formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Transform the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.

-

Interpretation:

-

Bactericidal Activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum at a specific time point.[2][3]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL compared to the initial inoculum, with the bacterial count remaining static or showing minimal growth.[2][3]

-

No Effect: The growth curve of the bacteria exposed to the agent is similar to the growth control.

-

Data Presentation

The following tables present hypothetical data from a time-kill curve analysis of this compound against S. aureus and P. aeruginosa.

Table 1: Time-Kill Curve Analysis of this compound against Staphylococcus aureus (MIC = 2 µg/mL)

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 2 | 6.35 | 6.02 | 5.15 | 4.32 | 3.81 |

| 4 | 7.10 | 6.45 | 4.23 | 3.11 | 2.54 |

| 6 | 7.85 | 6.98 | 3.56 | 2.45 | <2.00 |

| 8 | 8.50 | 7.62 | 2.91 | <2.00 | <2.00 |

| 12 | 9.10 | 8.35 | 2.43 | <2.00 | <2.00 |

| 24 | 9.30 | 8.91 | 2.15 | <2.00 | <2.00 |

Table 2: Time-Kill Curve Analysis of this compound against Pseudomonas aeruginosa (MIC = 8 µg/mL)

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.68 | 5.69 | 5.67 | 5.68 | 5.66 |

| 2 | 6.21 | 6.15 | 5.88 | 5.43 | 4.98 |

| 4 | 6.95 | 6.83 | 6.21 | 5.11 | 4.23 |

| 6 | 7.62 | 7.45 | 6.55 | 4.65 | 3.51 |

| 8 | 8.33 | 8.12 | 6.98 | 4.21 | 2.99 |

| 12 | 8.95 | 8.81 | 7.54 | 3.87 | 2.45 |

| 24 | 9.10 | 9.01 | 7.98 | 3.55 | <2.00 |

Table 3: Interpretation of this compound Activity

| Organism | Concentration | 24-hour Log10 Reduction (from initial inoculum) | Interpretation |

| S. aureus | 1x MIC | 3.54 | Bactericidal |

| S. aureus | 2x MIC | >3.70 | Bactericidal |

| S. aureus | 4x MIC | >3.68 | Bactericidal |

| P. aeruginosa | 1x MIC | <1 (regrowth) | No sustained effect |

| P. aeruginosa | 2x MIC | 2.13 | Bacteriostatic |

| P. aeruginosa | 4x MIC | >3.66 | Bactericidal |

Visualizations

Caption: Workflow for a standard time-kill curve assay.

Caption: Hypothetical mechanism of action for this compound.

Caption: Decision logic for interpreting combination antimicrobial testing.

References

Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial Agent 53 is a novel synthetic cationic peptide with potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide a summary of its in vivo efficacy in murine infection models and detailed protocols for reproducing these studies. The primary mechanism of action for this compound is the disruption of bacterial cell membrane integrity, leading to rapid cell death.[1][2] This is achieved through an initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer, causing pore formation and increased permeability.[1]

I. Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the key findings from these studies.

Table 1: Efficacy of this compound in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load (CFU/mL) in Blood at 24h Post-Infection | Survival Rate (%) at 48h |

| Vehicle Control | - | Intraperitoneal (IP) | 5.2 x 10⁷ | 0 |

| This compound | 5 | Intraperitoneal (IP) | 1.8 x 10⁴ | 80 |

| This compound | 10 | Intraperitoneal (IP) | 3.5 x 10² | 100 |

| Vancomycin | 10 | Intraperitoneal (IP) | 8.9 x 10² | 100 |

Table 2: Efficacy of this compound in a Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load (CFU/g) in Thigh Muscle at 24h Post-Infection |

| Vehicle Control | - | Intramuscular (IM) | 8.9 x 10⁸ |

| This compound | 5 | Intravenous (IV) | 4.1 x 10⁵ |

| This compound | 10 | Intravenous (IV) | 2.3 x 10³ |

| Linezolid | 30 | Intravenous (IV) | 6.5 x 10³ |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | 2 |

| Pseudomonas aeruginosa | 4 |

| Klebsiella pneumoniae | 4 |

| Acinetobacter baumannii | 8 |

II. Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below. These protocols are based on established murine infection models.[3][4][5]

Protocol 1: Murine Sepsis Model

Objective: To evaluate the efficacy of this compound in reducing bacterial load and improving survival in a systemic infection model.

Materials:

-

6-8 week old female BALB/c mice

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles for injection

-

Blood collection supplies

Procedure:

-

Bacterial Preparation: Culture MRSA in TSB overnight at 37°C. Dilute the bacterial culture in PBS to achieve an inoculum of 1 x 10⁸ CFU/mL.

-

Infection: Induce sepsis by intraperitoneally (IP) injecting each mouse with 0.5 mL of the bacterial suspension.

-

Treatment: Two hours post-infection, administer this compound or vehicle control via IP injection.

-

Bacterial Load Determination: At 24 hours post-infection, collect blood samples via cardiac puncture. Perform serial dilutions and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/mL).

-

Survival Monitoring: Monitor the survival of the mice for at least 48 hours post-infection.

Protocol 2: Murine Thigh Infection Model

Objective: To assess the efficacy of this compound in a localized deep tissue infection model.

Materials:

-

6-8 week old female ICR mice

-

Pseudomonas aeruginosa strain

-

Brain Heart Infusion (BHI) broth

-

Phosphate-buffered saline (PBS)

-

Cyclophosphamide for inducing neutropenia

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles for injection

-

Tissue homogenizer

Procedure:

-

Induction of Neutropenia: Administer cyclophosphamide to the mice four days and one day prior to infection to induce a neutropenic state.

-

Bacterial Preparation: Culture P. aeruginosa in BHI broth overnight at 37°C. Dilute the culture in PBS to achieve an inoculum of 1 x 10⁷ CFU/mL.

-

Infection: Inject 0.1 mL of the bacterial suspension directly into the right thigh muscle of each mouse.

-

Treatment: Two hours post-infection, administer this compound or vehicle control intravenously (IV) via the tail vein.

-

Bacterial Load Determination: At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh muscle. Homogenize the tissue, perform serial dilutions, and plate on Pseudomonas Isolation Agar to determine the bacterial load (CFU/g).

III. Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow: Murine Sepsis Model

Caption: Workflow for the murine sepsis model.

References

- 1. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of the antimicrobial peptide aureocin A53 from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Antibacterial Agent Aureocin A53

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureocin A53 is a 51-residue, cationic antimicrobial peptide produced by Staphylococcus aureus.[1] It belongs to the class II bacteriocins, which are small, heat-stable peptides.[1] Notably, Aureocin A53 exhibits a broad spectrum of activity against various Gram-positive bacteria, including several multidrug-resistant (MDR) strains of significant clinical concern.[1][2][3] Its bactericidal action is rapid, making it a promising candidate for the development of new therapeutic agents to combat antibiotic-resistant infections.[1][4]

Unlike many other bacteriocins, Aureocin A53 is synthesized without a leader peptide and possesses a formylated N-terminus.[1] Its potent antimicrobial activity stems from its ability to cause generalized membrane permeabilization, leading to the dissipation of membrane potential, cessation of essential biosynthetic processes, and ultimately, cell lysis.[1][4][5]

These application notes provide a summary of the antimicrobial activity of Aureocin A53 against multidrug-resistant strains and detailed protocols for its evaluation.

Data Presentation: Antimicrobial Activity

Aureocin A53 has demonstrated significant efficacy against a variety of Gram-positive bacteria, including notable multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

| Bacterial Strain | Resistance Profile | MIC (μg/mL) | Reference |

| Enterococcus faecium | Vancomycin-Resistant | 0.29 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ~1.0 | [1][2][3] |

| Staphylococcus aureus | Methicillin-Sensitive | ~1.0 | [1] |

| Staphylococcus simulans 22 | Indicator Strain | ~1.0 | [1] |

| Coagulase-Negative Staphylococci | - | ~1.0 | [1] |

| Listeria innocua | - | ~1.0 | [1] |

| Micrococcus luteus | - | 0.00087 | [1] |

Mechanism of Action: Membrane Permeabilization